2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be an effective strategy for the treatment of B-cell malignancies.
Mechanism of Action
BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide selectively binds to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in B-cell malignancies, leading to decreased proliferation and survival. In addition, this compound has been shown to have minimal off-target effects on other kinases, reducing the risk of toxicity and adverse effects.
Advantages and Limitations for Lab Experiments
2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its minimal off-target effects. However, this compound may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetics and bioavailability may need to be optimized.
Future Directions
For research on 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide include the optimization of its pharmacokinetics and bioavailability for use in in vivo studies, as well as the exploration of its potential for combination therapy with other targeted agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibition and to identify biomarkers that can predict response to this compound.
Scientific Research Applications
2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to induce potent and selective inhibition of BTK, leading to decreased proliferation and survival of B-cell malignancies.
Properties
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-10-11(6-5-9-13(10)21-25(2,23)24)15(22)20-14-8-4-3-7-12(14)16(17,18)19/h3-9,21H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJXKWTZESZLNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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